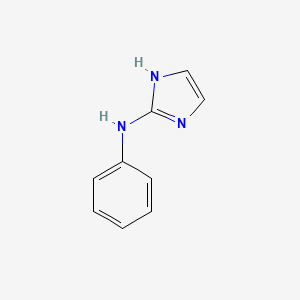

N-Phenyl-1H-imidazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-1H-imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-2-4-8(5-3-1)12-9-10-6-7-11-9/h1-7H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAXQAUEKMQYQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tautomeric Landscapes of N-Substituted 2-Aminoimidazoles: A Technical Guide for Drug Discovery

Introduction: The Significance of Tautomerism in 2-Aminoimidazole Scaffolds

The 2-aminoimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] This versatile heterocyclic system is a key building block in the design of modulators for various drug targets.[3][4] However, the inherent electronic plasticity of the 2-aminoimidazole ring gives rise to a complex tautomeric equilibrium, a phenomenon that profoundly influences its physicochemical properties, and consequently, its biological function. For researchers, scientists, and drug development professionals, a comprehensive understanding of this tautomerism is not merely an academic exercise but a critical necessity for rational drug design and optimization.

This technical guide provides an in-depth exploration of tautomerism in N-substituted 2-aminoimidazoles, moving beyond a theoretical overview to offer practical insights and methodologies for its characterization and consideration in drug discovery programs. We will delve into the structural nuances of the different tautomeric forms, the factors governing their delicate balance, and the experimental and computational techniques essential for their elucidation.

The Tautomeric Forms of N-Substituted 2-Aminoimidazoles: A Structural Overview

N-substituted 2-aminoimidazoles primarily exhibit two forms of prototropic tautomerism: amino-imino tautomerism and annular tautomerism . This results in a dynamic equilibrium between multiple, structurally distinct isomers.

Amino-Imino Tautomerism

This is the most prominent form of tautomerism in this scaffold, involving the migration of a proton between the exocyclic amino group and the endocyclic ring nitrogen. This gives rise to two principal forms: the amino form and the imino form. The imino form can exist as two geometric isomers, (E) and (Z), depending on the orientation of the substituent on the imino nitrogen.

Caption: Amino-Imino Tautomerism in N-Substituted 2-Aminoimidazoles.

Annular Tautomerism

Annular tautomerism involves the migration of a proton between the two nitrogen atoms within the imidazole ring. When combined with amino-imino tautomerism, this creates a more complex landscape of possible structures. For a 1-substituted 2-aminoimidazole, the proton on the second ring nitrogen can shift, leading to different positional isomers in equilibrium.

Caption: Annular Tautomerism in a 1-Substituted 2-Aminoimidazole.

Factors Influencing Tautomeric Equilibrium

The relative populations of these tautomers are not static and are influenced by a delicate interplay of intrinsic and extrinsic factors. A thorough understanding of these factors is paramount for predicting and controlling the tautomeric state of a molecule.

| Factor | Influence on Tautomeric Equilibrium |

| Substituent Effects | Electron-donating or -withdrawing groups on the imidazole ring or the N-substituent can significantly alter the basicity of the nitrogen atoms and the acidity of the N-H protons, thereby shifting the equilibrium. Conjugation effects can also stabilize one tautomer over another.[5] |

| Solvent Polarity | The polarity of the solvent plays a crucial role. Polar protic solvents can stabilize more polar tautomers through hydrogen bonding, while nonpolar solvents may favor less polar forms.[6] |

| pH | The pH of the medium can dictate the protonation state of the molecule, which in turn influences the tautomeric equilibrium. Protonation can lock the molecule into a specific tautomeric form. |

| Temperature | Temperature can affect the position of the equilibrium. Variable temperature NMR studies are often employed to study the thermodynamics of the tautomeric interconversion. |

| Intramolecular Hydrogen Bonding | The presence of functional groups that can form intramolecular hydrogen bonds can significantly stabilize a particular tautomer. |

Experimental Characterization of Tautomers

Unambiguous determination of the predominant tautomeric form and the dynamics of their interconversion requires sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[7] Key experiments and observations include:

-

¹H and ¹³C NMR: The chemical shifts of protons and carbons are highly sensitive to the electronic environment. Distinct sets of signals for each tautomer may be observed if the interconversion is slow on the NMR timescale. More commonly, time-averaged signals are observed, and their chemical shifts can be used to estimate the relative populations of the tautomers.[8]

-

¹⁵N NMR: The chemical shift of the nitrogen atoms is particularly informative for distinguishing between amino and imino forms.

-

Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study the thermodynamics of the tautomeric equilibrium and potentially slow down the interconversion to observe individual tautomers.[9][10]

-

2D NMR Techniques: Experiments like COSY, HSQC, and HMBC can help in the complete assignment of signals for each tautomer. Exchange Spectroscopy (EXSY) can be used to directly observe the chemical exchange between tautomers.[6]

Protocol: Variable Temperature ¹H NMR for Tautomer Analysis

-

Sample Preparation: Prepare a solution of the N-substituted 2-aminoimidazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) at a concentration of 5-10 mg/mL. Use a high-quality NMR tube suitable for VT experiments.[8]

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

-

Temperature Variation: Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum.[11]

-

Data Acquisition: At each temperature, acquire a ¹H NMR spectrum with sufficient signal-to-noise.

-

Data Analysis: Analyze the changes in chemical shifts, signal multiplicity, and linewidths as a function of temperature. The coalescence of signals at higher temperatures and the appearance of distinct signals for each tautomer at lower temperatures provide evidence of a dynamic equilibrium.

Caption: Workflow for Variable Temperature NMR Analysis.

Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.[12] By determining the precise locations of all atoms, including hydrogen atoms, the connectivity and bonding within the molecule can be unambiguously established.

Protocol: Crystal Growth for X-ray Diffraction

Growing high-quality single crystals suitable for X-ray diffraction is often a trial-and-error process, but several common techniques can be employed:

-

Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble to create a nearly saturated solution.[1] Cover the container with a perforated film (e.g., Parafilm with small holes) and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.[3]

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, or even to a lower temperature in a refrigerator or freezer.[2]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.[1]

Caption: General Workflow for Growing Single Crystals.

Computational Chemistry: Predicting Tautomeric Stability

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the relative stabilities of tautomers and understanding the factors that govern their equilibrium.[13]

Protocol: DFT Calculation of Tautomer Energies

-

Structure Generation: Generate 3D structures of all possible tautomers of the N-substituted 2-aminoimidazole.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[14][15]

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., B3LYP/6-311+G(d,p)).

-

Solvation Effects: To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Energy Comparison: Compare the Gibbs free energies (including ZPVE and thermal corrections) of the different tautomers to predict their relative stabilities and the position of the tautomeric equilibrium.[16]

Caption: Computational Workflow for Tautomer Prediction.

Impact on Drug Discovery and Development: A Case Study

The tautomeric state of a 2-aminoimidazole derivative can have a profound impact on its biological activity. Different tautomers present different hydrogen bond donor/acceptor patterns and overall shapes, which can lead to dramatic differences in binding affinity for a biological target.

A notable example is in the development of kinase inhibitors. The hinge region of many kinases forms crucial hydrogen bonds with inhibitor molecules. The specific tautomeric form of a 2-aminoimidazole-based inhibitor can determine its ability to form these critical interactions. For instance, a study on pyridinylimidazoles as GSK3β inhibitors revealed the importance of the 2-methylimidazole's tautomeric state for compound activity.[13][17] The active tautomer was able to form a key hydrogen bond with the hinge region of the kinase, while the other tautomer could not, leading to a significant loss of potency. This highlights the necessity of considering tautomerism in structure-activity relationship (SAR) studies and in the design of new inhibitors.[18]

Conclusion and Future Perspectives

The tautomerism of N-substituted 2-aminoimidazoles is a multifaceted phenomenon with significant implications for their application in drug discovery. A comprehensive understanding and characterization of the tautomeric landscape are essential for optimizing the pharmacological profile of these important scaffolds. The integration of advanced experimental techniques, such as variable-temperature NMR and single-crystal X-ray diffraction, with robust computational methods provides a powerful toolkit for elucidating tautomeric preferences. As our understanding of the subtle interplay between structure, environment, and biological activity continues to grow, the ability to predict and control tautomerism will become an increasingly vital component of modern drug design.

References

- Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 13(13), 1921-1943.

- Ilaš, J., & Kikelj, D. (2015). 2-Aminoimidazoles in Medicinal Chemistry. Future Medicinal Chemistry, 7(14), 1837-1864.

- Popov, M. S., & Mamonov, A. V. (2015). Chemistry of 2-Aminoimidazoles. Chemistry of Heterocyclic Compounds, 51(4), 281-305.

- de la Torre, B. G., & Albericio, F. (2016). The 2-aminoimidazole unit, a privileged scaffold for the development of new bioactive compounds. Marine drugs, 14(10), 184.

- Harris, R. K. (2020). Tautomerism Detected by NMR. Encyclopedia.

- Lyčka, A. (2009). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. Progress in Nuclear Magnetic Resonance Spectroscopy, 54(3), 185-224.

- He, Y., et al. (2020). Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks. Journal of Medicinal Chemistry, 63(15), 8346-8364.

- Katritzky, A. R., et al. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329-383.

- Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy.

- Emery Pharma. (2018).

- Chodera, J. D., & Shirts, M. R. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science, 12(30), 10243-10256.

- Wehrle, B., et al. (1987). Variable Temperature 15N CPMAS NMR Studies of Dye Tautomerism in Crystalline and Amorphous Environments. Chemical Physics Letters, 139(3-4), 233-238.

- University of Wisconsin-Madison. (n.d.). Instructions for Variable Temperature (VT)

- Al-Hashimi, H. M. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1-10.

- IMSERC. (n.d.).

- Emery Pharma. (2018).

- Hachey, M. R. J. (2014). Tautomerism and Expert Systems in Spectroscopy.

- Marshall, M. G., et al. (2016). Single‐Crystal X‐ray Diffraction Structure of the Stable Enol Tautomer Polymorph of Barbituric Acid at 224 and 95 K.

- Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329-383.

- Hranjec, M., et al. (2013). B3LYP/6-31G(d,p) optimized geometries of tautomers A-C of 3,6-bis(4,5-dihydroxyoxazo-2-yl)benzene-1,2-diol and respective transition state structures for first excited state S1.

- He, Y., et al. (2020). Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks. Journal of Medicinal Chemistry, 63(15), 8346-8364.

- N’guessan, A. K., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Journal of Chemical and Pharmaceutical Research, 10(5), 1-11.

- Fiveable. (2023). Single crystal X-ray diffraction.

- Chemistry LibreTexts. (2023). Dynamic NMR.

- Clore, G. M., & Iwahara, J. (2009). Theory, practice, and applications of paramagnetic relaxation enhancement for the characterization of transient low-population states of biological macromolecules. Chemical reviews, 109(9), 4107–4139.

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Jasperse, C. P. (n.d.).

- Pozharskii, A. F., et al. (2011). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Russian Chemical Reviews, 80(11), 1059-1096.

- Cavalleri, B., et al. (1977). Synthesis and biological activity of some 2-aminoimidazoles. Arzneimittel-Forschung, 27(10), 1889-1895.

- Rowan. (n.d.). Tautomer Search.

- Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Magnetic Resonance in Chemistry, 44(10), S3-S27.

- Rigaku. (n.d.). Introduction to single crystal X-ray analysis.

- Carleton College. (2018). Single-crystal X-ray Diffraction.

- Clore, G. M. (2012). Probing exchange kinetics and atomic resolution dynamics in high-molecular-weight complexes using dark-state exchange saturation transfer NMR.

- University of Florida. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.

- Jagadeesh, B., & Shiya, S. (2016). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). CrystEngComm, 18(39), 7549-7561.

- Chemistry Steps. (2020). NMR Spectroscopy – An Easy Introduction.

- University of Colorado Boulder. (2010). Crystal Growing Guide.

- Rogers, D. W. (2003). Computational Chemistry Using the PC. John Wiley & Sons.

- Joseph-McCarthy, D. (2014). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 62(8), 1836-1843.

- Sgorbissa, A., et al. (2021). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 26(11), 3169.

- Melillo, B., et al. (2023). Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants. Antibiotics, 12(11), 1579.

- Andreu, I., et al. (2021).

- Jung, F., et al. (1991). Synthesis and structure-activity relationships of new cephalosporins with aminoimidazoles at C-7. Journal of Medicinal Chemistry, 34(3), 1110-1116.

- Toda, F., et al. (2002).

- Sgorbissa, A., et al. (2021). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 26(11), 3169.

- Dar, A. C., et al. (2023). Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. eLife, 12, e86189.

Sources

- 1. How To [chem.rochester.edu]

- 2. journals.iucr.org [journals.iucr.org]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. chem.gla.ac.uk [chem.gla.ac.uk]

- 5. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. colorado.edu [colorado.edu]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 10. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 11. imserc.northwestern.edu [imserc.northwestern.edu]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. medium.com [medium.com]

- 14. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 15. researchgate.net [researchgate.net]

- 16. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 17. Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biofilm Inhibition Properties of 2-Aminoimidazole Scaffolds

Foreword: A Paradigm Shift in Anti-Biofilm Strategy

The 2-Aminoimidazole Scaffold: From Marine Origins to Synthetic Versatility

The journey of 2-aminoimidazole-based biofilm inhibitors begins in the marine environment, where sponges of the genus Agelas produce alkaloids like oroidin and ageliferin as a form of chemical defense.[1][4][5] These natural products were observed to possess potent antibiofilm and antifouling activity.[1][6] The core of these molecules, the 2-aminoimidazole heterocycle, proved to be crucial for their biological activity.[4] However, the complexity of these natural products made them challenging for extensive development. This led to significant efforts in synthetic chemistry to create simplified, accessible analogs that retain or even exceed the activity of the parent compounds, giving rise to vast libraries of 2-AI derivatives that have become instrumental in combating bacterial biofilms.[1][5]

Unraveling the Mechanisms of Biofilm Disruption

A key advantage of 2-AI scaffolds is their non-microbicidal mechanism of action, which is believed to exert less selective pressure for the development of resistance.[3][7] 2-AIs disrupt biofilm formation and maintenance through several distinct, often pathogen-specific, mechanisms.

Disruption of Cell-to-Cell Communication (Quorum Sensing)

In many Gram-negative bacteria, particularly the opportunistic pathogen Pseudomonas aeruginosa, biofilm formation is tightly regulated by a cell-to-cell communication system known as quorum sensing (QS).[8][9] Mutants lacking a functional QS system are unable to form mature biofilms.[8] Certain 2-aminobenzimidazole (2-ABI) derivatives, a closely related scaffold, have been shown to inhibit QS pathways in P. aeruginosa, suggesting a likely mechanism for their biofilm-modulating effects.[8] By interfering with QS signaling, these molecules prevent the coordinated gene expression required for biofilm maturation.

Caption: Fig 2. Putative Modulation of c-di-GMP Signaling.

Zinc-Dependent Biofilm Inhibition

In some Gram-positive bacteria and notably in Mycobacterium abscessus, the antibiofilm activity of certain 2-AI derivatives is zinc-dependent. [10]One identified compound, AB-2-29, inhibits M. abscessus biofilm formation, and its activity is potentiated by the addition of zinc to the culture medium. [10]This suggests a mechanism where the 2-AI compound may function as a zinc chelator or ionophore, disrupting the homeostasis of this critical metal ion which is essential for the function of many bacterial enzymes, including those involved in biofilm matrix production. [10]

Downregulation of Matrix Production Genes

The structural integrity of a biofilm is owed to its extracellular polymeric substance (EPS) matrix. Studies on Salmonella have shown that 2-AIs can strongly reduce the expression of genes essential for EPS production, such as csgD, csgB, and adrA, which are involved in the synthesis of curli fimbriae and cellulose. [7]By preventing the production of these "public goods," 2-AIs effectively inhibit the construction of the protective biofilm architecture. [7]

Structure-Activity Relationships (SAR): Designing Potent Inhibitors

The synthetic tractability of the 2-AI scaffold has allowed for extensive SAR studies to optimize antibiofilm potency. These studies are crucial for transforming a lead compound into a drug candidate.

| Modification Site | Type of Modification | General Impact on Biofilm Inhibition | Key Pathogens Affected | Reference(s) |

| 4(5)-Aryl Group | Halogen (Cl, Br) or Methyl substitution | Increased potency | P. aeruginosa | [8][11] |

| N1-Position | Introduction of short alkyl chains | Decreased activity | S. Typhimurium, P. aeruginosa | [12] |

| N1-Position | Intermediate length n-alkyl or cyclo-alkyl chains (C7-C10) | Increased potency | S. Typhimurium, P. aeruginosa | [13] |

| N2-Position | n-butyl, iso-butyl, n-pentyl, cyclo-pentyl, or n-hexyl chains | Improved activity compared to unsubstituted versions | S. Typhimurium, P. aeruginosa | [13][14] |

| Scaffold Dimerization | N1,N1'- or N2,N2'-linked dimers via an alkyl chain | Strong increase in activity compared to monomers | S. Typhimurium, E. coli, S. aureus | [15] |

| Hybridization | Conjugation with triazoles (2-AITs) or carbamates | Broad-spectrum activity against bacteria and fungi | P. aeruginosa, A. baumannii, S. aureus, C. albicans | [1][4][16] |

These SAR studies demonstrate that biofilm inhibitory activity can be finely tuned. For instance, while short alkyl chains on the N1-position are detrimental, longer chains can significantly boost activity. [12][13]Furthermore, strategies like dimerization and hybridization have proven highly effective at generating compounds with broad-spectrum activity and low micromolar potency. [15][16]

Key Experimental Protocols for Evaluating 2-AI Activity

The validation of any anti-biofilm agent requires robust and reproducible experimental protocols. The following methods are standard in the field for quantifying the inhibition and dispersion capabilities of 2-AI compounds.

Protocol: Static Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is the workhorse for determining the concentration at which a compound inhibits 50% of biofilm formation (IC₅₀). The causality is direct: effective compounds will prevent bacteria from adhering to the surface and forming a matrix, resulting in less stained biomass.

Methodology:

-

Preparation: Grow an overnight culture of the target bacterium. Subculture the bacteria to an early-log phase (e.g., OD₆₀₀ of ~0.1) in appropriate biofilm-promoting medium. [6]2. Compound Dosing: In a 96-well PVC or polystyrene microtiter plate, add serial dilutions of the 2-AI compound from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-inhibitory level (typically <1%). [2]3. Inoculation: Add the prepared bacterial suspension to each well. Include positive (bacteria, no compound) and negative (medium only) controls. [6]4. Incubation: Cover and seal the plate to prevent evaporation and incubate under stationary conditions at the optimal growth temperature (e.g., 37°C) for a defined period (e.g., 24 hours). [2][6]5. Washing: Discard the medium and gently wash the wells multiple times with water or phosphate-buffered saline (PBS) to remove planktonic and loosely attached cells. [2]6. Staining: Add a 0.1% solution of crystal violet to each well and incubate at room temperature for 15-20 minutes. This stains the biomass (cells and matrix) attached to the well surface. [2]7. Solubilization: Discard the stain, wash away excess with water, and air-dry the plate. Add an appropriate solvent (e.g., 95% ethanol or 30% acetic acid) to each well to solubilize the bound crystal violet. [2]8. Quantification: Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of ~540-590 nm using a plate reader. The absorbance is directly proportional to the amount of biofilm. [2]9. Analysis: Calculate the percentage of biofilm inhibition relative to the no-compound control and plot against compound concentration to determine the IC₅₀ value.

Protocol: Pre-formed Biofilm Dispersion Assay

This assay assesses a compound's ability to break down an established biofilm, a more challenging and clinically relevant task.

Methodology:

-

Biofilm Formation: Grow biofilms in a 96-well plate as described in steps 1, 3, and 4 of the inhibition protocol, but without any compound present.

-

Compound Treatment: After the initial incubation (e.g., 24 hours), discard the supernatant and replace it with fresh medium containing serial dilutions of the 2-AI compound.

-

Second Incubation: Incubate the plate for an additional period (e.g., 24 hours). [8]4. Quantification: Wash, stain, and quantify the remaining biofilm using the crystal violet method (steps 5-9 of the inhibition protocol).

-

Analysis: The amount of dispersed biofilm is determined by comparing the biomass in treated wells to that of untreated wells at the start of the treatment. This allows for the calculation of a half-maximal dispersion concentration (DC₅₀). [8]

Caption: Fig 3. General Workflow for Biofilm Quantification.

Therapeutic and Industrial Applications

The unique properties of 2-AI scaffolds open up several promising avenues for their application in combating microbial biofilms.

Adjuvant Therapy: A 'One-Two Punch' Against Resistance

One of the most exciting applications of 2-AIs is their use as adjuvants to conventional antibiotics. [1]Bacteria within a biofilm are notoriously tolerant, but by dispersing the biofilm, 2-AIs can expose the now-planktonic bacteria to the antibiotic, restoring its efficacy. [5]This synergistic effect has been demonstrated to resensitize multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii, to antibiotics to which they were previously resistant. [1][17][18]For example, a 2-aminoimidazole diamide (2-AIDA) conjugate was found to decrease the Minimum Inhibitory Concentration (MIC) of oxacillin against MRSA by 64-fold, a significant restoration of antibiotic activity. [18]

Anti-Biofilm Coatings for Medical Devices

Device-related infections, particularly in orthopedics, are a major clinical challenge driven by biofilm formation on implants. [7][19]A novel strategy involves covalently attaching 2-AI compounds to the surface of titanium implants. [7][19]This creates a surface that actively prevents bacterial colonization and biofilm formation from the outset. In vivo studies in a rabbit osteotomy model have shown that these coated implants do not negatively affect fracture healing or osteointegration, demonstrating their biocompatibility. [19]This approach offers a long-term, non-antibiotic strategy to prevent devastating implant-associated infections. [7]

Industrial Biofilm Control

Beyond medicine, biofilms pose significant problems in industrial settings, causing biofouling, contamination, and equipment damage. The preventive capabilities of 2-AIs make them attractive candidates for controlling biofilms in diverse environments, such as breweries, where they can inhibit the formation of contaminating biofilms without introducing harsh biocides. [3][20]

Conclusion and Future Outlook

2-aminoimidazole scaffolds represent a mature and highly promising class of anti-biofilm agents. Their journey from marine natural products to diverse synthetic libraries has yielded potent molecules with broad-spectrum activity. By targeting bacterial cooperation rather than viability, they offer a sustainable strategy that may be less prone to resistance. The ability to disperse established biofilms and synergize with existing antibiotics provides a clear path toward clinical development, particularly for treating recalcitrant, biofilm-associated infections.

Future research will focus on several key areas: further elucidation of their molecular targets, particularly the effector proteins within the c-di-GMP network; optimization of drug-like properties for improved in vivo efficacy and safety profiles; and the expansion of their application to more complex, polymicrobial biofilms. As our understanding of the social lives of bacteria deepens, the 2-AI scaffold is poised to remain a cornerstone of next-generation anti-virulence and anti-biofilm therapeutics.

References

- Healey, R.S., Zeng, D., & Anderson, K.L. (2018). Inhibition of biofilm formation and antibacterial potentiation by 2-aminoimidazole compounds evaluated using coagulase negative staphylococci {CNS) isolated from goat mastitis. Conference of Research Workers in Animal Diseases.

-

Rogers, S.A., & Melander, C. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 54(12), 5326–5328. [Link]

-

Frei, R., et al. (2012). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. ACS Medicinal Chemistry Letters, 3(6), 493–497. [Link]

-

Ballard, T.E., et al. (2010). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. Chemistry & Biodiversity, 7(2), 299-326. [Link]

-

Steenackers, H.P., et al. (2011). Structure-Activity Relationship of 4(5)-Aryl-2-amino-1H-imidazoles, N1-Substituted 2-Aminoimidazoles and Imidazo[1,2-a]pyrimidinium Salts as Inhibitors of Biofilm Formation by Salmonella Typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 54(2), 472-484. [Link]

-

Ermolat'ev, D.S., et al. (2011). Structure-activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa. Bioorganic & Medicinal Chemistry, 19(11), 3511-3522. [Link]

-

Steenackers, H.P., et al. (2011). Structure−Activity Relationship of 4(5)-Aryl-2-amino-1H-imidazoles, N1-Substituted 2-Aminoimidazoles and Imidazo[1,2-a]pyrimidinium Salts as Inhibitors of Biofilm Formation by Salmonella Typhimurium and Pseudomonas aeruginosa. Academia.edu. [Link]

-

Rogers, S.A., & Melander, C. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. ResearchGate. [Link]

-

Dieltjens, L., et al. (2021). 2-Aminoimidazoles as potent inhibitors of contaminating brewery biofilms. ResearchGate. [Link]

-

Various Authors. (2015). Agents that Inhibit Bacterial Biofilm Formation. Taylor & Francis Online. [Link]

-

Ermolat'ev, D.S., et al. (2011). Structure-activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa. Academia.edu. [Link]

-

Reyes, S., et al. (2012). Structural studies on 4,5-disubstituted 2-aminoimidazole-based biofilm modulators that suppress bacterial resistance to β-lactams. ChemMedChem, 7(11), 1993-2000. [Link]

-

Rogers, S.A., & Melander, C. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 54(12), 5326–5328. [Link]

-

Squires, R.A., et al. (2022). 2-Aminoimidazoles Inhibit Mycobacterium abscessus Biofilms in a Zinc-Dependent Manner. International Journal of Molecular Sciences, 23(6), 2950. [Link]

-

Richards, J.J., Ballard, T.E., & Melander, C. (2008). Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues. Organic & Biomolecular Chemistry, 6, 1356-1363. [Link]

-

Ghosh, A., et al. (2022). Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches. Microorganisms, 10(3), 511. [Link]

-

Govaert, M., et al. (2021). An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. Frontiers in Microbiology, 12, 658521. [Link]

-

Thompson, A.G., et al. (2018). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. International Journal of Nanomedicine, 13, 7677–7687. [Link]

-

Govaert, M., et al. (2021). An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. Frontiers in Microbiology, 12, 658521. [Link]

-

Robijns, S., et al. (2018). Enhancing the anti-biofilm activity of 5-aryl-2-aminoimidazoles through nature inspired dimerisation. European Journal of Medicinal Chemistry, 150, 831-845. [Link]

-

Adjei, I., et al. (2022). N-alkylimidazole derivatives as potential inhibitors of quorum sensing in Pseudomonas aeruginosa. Scientific Reports, 12(1), 1-15. [Link]

-

Dieltjens, L., et al. (2021). 2-Aminoimidazoles as potent inhibitors of contaminating brewery biofilms. Journal of the American Society of Brewing Chemists, 79(3), 253-263. [Link]

-

Rogers, S.A., & Melander, C. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. KU ScholarWorks. [Link]

-

Liu, Y., et al. (2022). Dynamic Executors of Bacterial Signals: Functional Versatility and Regulatory Networks of c-di-GMP Effectors. International Journal of Molecular Sciences, 23(20), 12513. [Link]

-

Hengge, R. (2012). Second Messenger Regulation of Biofilm Formation: Breakthroughs in Understanding c-di-GMP Effector Systems. Current Opinion in Microbiology, 15(2), 168–173. [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Frontiers | An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility [frontiersin.org]

- 8. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-alkylimidazole derivatives as potential inhibitors of quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Aminoimidazoles Inhibit Mycobacterium abscessus Biofilms in a Zinc-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. (PDF) Structure−Activity Relationship of 4(5)-Aryl-2-amino-1H-imidazoles, N1-Substituted 2-Aminoimidazoles and Imidazo[1,2-a]pyrimidinium Salts as Inhibitors of Biofilm Formation by Salmonella Typhimurium and Pseudomonas aeruginosa [academia.edu]

- 13. Structure-activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (PDF) Structure–activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa [academia.edu]

- 15. Enhancing the anti-biofilm activity of 5-aryl-2-aminoimidazoles through nature inspired dimerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structural studies on 4,5-disubstituted 2-aminoimidazole-based biofilm modulators that suppress bacterial resistance to β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2-Aminoimidazoles as potent inhibitors of contaminating brewery biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 2-(Phenylamino)imidazole: A Technical Guide

This in-depth technical guide details the physicochemical properties, synthesis, and structural dynamics of 2-(phenylamino)imidazole (also known as N-phenyl-1H-imidazol-2-amine).[1]

Executive Summary

2-(Phenylamino)imidazole (CAS: 54707-87-8 ) represents a privileged scaffold in medicinal chemistry, serving as a bioisostere for guanidines and a core pharmacophore in biofilm inhibitors and kinase modulators.[1] Unlike simple imidazoles, this compound exhibits complex tautomeric behavior (amino-imidazole vs. imino-imidazoline) that dictates its reactivity, solubility, and binding affinity.[1] This guide analyzes its thermodynamic profile, structural dynamics, and synthetic pathways.

Chemical Identity & Structural Dynamics[2]

Nomenclature and Identifiers[2][3]

-

Common Names: 2-Anilinoimidazole; 2-(Phenylamino)-1H-imidazole[1]

-

Molecular Formula: C

H -

SMILES: c1ccccc1Nc2nc[nH]2

Tautomerism: The Amino-Imino Equilibrium

The defining physicochemical feature of 2-aminoimidazoles is the prototropic tautomerism between the amino-imidazole (aromatic) and imino-imidazoline (non-aromatic) forms.[1]

-

Form A (Amino): The exocyclic nitrogen is an amine (-NH-).[1] The imidazole ring retains aromaticity (

electrons).[2] -

Form B (Imino): The exocyclic nitrogen is an imine (=N-).[1] The ring nitrogen is protonated, disrupting the full aromaticity of the imidazole ring but stabilizing the structure through guanidinium-like resonance.

Structural Insight: While the amino form is generally favored in unsubstituted 2-aminoimidazoles due to aromatic stabilization, the electron-withdrawing phenyl group at the exocyclic nitrogen can shift the equilibrium.[1] In the solid state and polar solvents, these compounds often engage in rapid exchange, frequently crystallizing in the imino form or as H-bonded dimers.

Caption: Dynamic equilibrium between the aromatic amino-imidazole and the guanidine-like imino-imidazoline forms.[1]

Physicochemical Properties[1][3][4][5][6][7][8]

The following data summarizes the core physical parameters. Note that experimental values can vary based on the specific salt form (e.g., HCl) or tautomeric dominance in the crystal lattice.

| Property | Value / Range | Technical Context |

| Melting Point | 116–150 °C | Pure free base typically melts in the lower range (116–120 °C for analogs); salts (HCl) melt significantly higher (>200 °C).[1] |

| pKa (Conjugate Acid) | ~7.0 – 7.5 | The phenyl group lowers the basicity compared to unsubstituted 2-aminoimidazole (pKa ~8.[1]5) via inductive electron withdrawal.[2] |

| LogP (Octanol/Water) | 1.9 – 2.3 | Moderately lipophilic.[1][2] The phenyl ring adds lipophilicity, balancing the polar guanidine-like core. |

| Solubility | Low (Water) | Sparingly soluble in water at neutral pH; highly soluble in DMSO, Methanol, and dilute acids (due to protonation). |

| H-Bond Donors | 2 | Ring NH and Exocyclic NH (in amino form).[1][2] |

| H-Bond Acceptors | 1 | Ring N (unprotonated).[1][2] |

| Topological PSA | ~40 Ų | Polar Surface Area suitable for membrane permeability (CNS penetration potential).[1][2] |

Spectral Characteristics[1][3]

-

¹H NMR (DMSO-d₆):

-

Ring Protons: Singlet or two doublets around

6.8–7.2 ppm (characteristic of the imidazole C4/C5 protons).[1] -

Amine Proton: Broad singlet, often exchangeable with D₂O.[2] Chemical shift is highly variable (

6.0–9.0 ppm) depending on concentration and solvent (H-bonding).[1][2] -

Phenyl Protons: Multiplets at

6.9–7.8 ppm.[1][2]

-

-

MS (ESI):

peak at m/z 160.2.[1]

Synthesis & Experimental Protocols

The synthesis of 2-(phenylamino)imidazole requires bypassing the poor nucleophilicity of aniline towards simple halo-imidazoles.[1][2] The most robust method involves the construction of the imidazole ring after forming the guanidine core.

Protocol: Cyclization of Aminoacetal (The Cyanamide Route)

This method, adapted from J. Med. Chem. (2014), avoids harsh conditions and yields the free base.

Reagents:

Step-by-Step Methodology:

-

Guanylation: React aminoacetaldehyde diethyl acetal (1.0 eq) with cyanogen bromide (1.0 eq) in Et₂O/Hexane at 0°C to form the intermediate N-(2,2-diethoxyethyl)cyanamide (or carbodiimide species).

-

Coupling: Add aniline (1.0 eq) to the intermediate. The nucleophilic aniline attacks the cyanamide carbon to form the substituted guanidine intermediate: N-(2,2-diethoxyethyl)-N'-phenylguanidine.[1]

-

Cyclization: Dissolve the guanidine intermediate in 6M HCl and stir at room temperature for 2 hours. The acid hydrolyzes the acetal to an aldehyde, which immediately condenses with the guanidine nitrogen to close the imidazole ring.

-

Work-up: Neutralize with NaOH (25%) until precipitation occurs. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH) to yield the pale yellow solid.

Caption: Synthetic workflow for 2-(phenylamino)imidazole via the aminoacetal-cyanamide cyclization route.

Applications in Drug Development[4][10]

Biofilm Inhibition

The 2-aminoimidazole core is a privileged scaffold for anti-biofilm agents .[1][2] It acts by disrupting the "two-component system" signaling in bacteria (e.g., S. aureus, A. baumannii) without exerting direct bactericidal pressure, thereby reducing the likelihood of resistance development. The phenyl group enhances membrane permeability, allowing the molecule to access intracellular targets.

Kinase & Tubulin Inhibition

Substituted 2-(phenylamino)imidazoles have been identified as inhibitors of tubulin polymerization .[1][2] The phenyl ring mimics the pharmacophore of colchicine, binding to the colchicine-binding site on tubulin. This leads to cell cycle arrest at the G2/M phase, making these derivatives potent candidates for oncology pipelines.

References

-

Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors. Journal of Medicinal Chemistry, 2014. Link[1]

-

2-Aminoimidazoles in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 2013. Link

-

An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 2016.[1][2] Link

-

Tautomerism and proton transfer in 2-aminoimidazoles. Journal of Organic Chemistry, 2008.[1][2] (Contextual grounding for tautomerism mechanism).

-

PubChem Compound Summary for CID 54707-87-8. National Center for Biotechnology Information. Link

Sources

Methodological & Application

Application Note: Strategic Synthesis of N-Phenyl-1H-imidazol-2-amine Scaffolds

Executive Summary

The 2-aminoimidazole core is a privileged pharmacophore in medicinal chemistry, serving as a bio-isostere for guanidines and acting as a critical motif in marine alkaloids (e.g., Oroidin) and kinase inhibitors.[1][2] This application note details the synthesis of N-Phenyl-1H-imidazol-2-amine and its derivatives via the condensation of N-phenylguanidine with

Unlike standard textbook descriptions, this guide addresses the critical challenge of regioselectivity (exocyclic vs. endocyclic arylation) and provides two distinct protocols: a classical solvolytic method for scale-up and a modern "Green Chemistry" approach using Deep Eutectic Solvents (DES) for rapid library generation.

Scientific Foundation & Mechanistic Insight

The Hantzsch-Type Condensation

The synthesis relies on a modified Hantzsch condensation. The reaction between N-phenylguanidine and an

-

N-Phenyl-1H-imidazol-2-amine (Target): Phenyl group remains on the exocyclic nitrogen.

-

1-Phenyl-1H-imidazol-2-amine: Phenyl group is incorporated into the imidazole ring.

Expert Insight: The regioselectivity is governed by the nucleophilicity of the guanidine nitrogens. The non-phenylated nitrogens are more basic and nucleophilic; however, steric hindrance and tautomeric equilibria in the intermediate stages often favor the formation of the 2-anilino (exocyclic) product under neutral-to-mildly basic conditions.

Reaction Mechanism

The pathway proceeds via an initial nucleophilic substitution (

Figure 1: Mechanistic pathway for the condensation of N-phenylguanidine with

Experimental Protocols

Protocol A: Green Synthesis in Deep Eutectic Solvents (Recommended)

Context: This method utilizes a Choline Chloride:Urea (1:2) eutectic mixture.[3][4] It eliminates volatile organic solvents (VOCs), reduces reaction time, and simplifies purification to a simple filtration in many cases.

Reagents:

-

N-Phenylguanidine carbonate (or nitrate, neutralized)

- -Bromoacetophenone (for 4-phenyl derivative) or Chloroacetaldehyde diethyl acetal (for unsubstituted parent)

Step-by-Step Methodology:

-

DES Preparation:

-

Mix Choline Chloride and Urea in a 1:2 molar ratio in a round-bottom flask.

-

Heat to 80°C with stirring until a clear, homogeneous liquid forms (approx. 15-20 mins).

-

-

Reaction Setup:

-

To the molten DES (2.0 g per 1 mmol substrate), add N-Phenylguanidine (1.0 equiv) and the

-haloketone (1.0 equiv). -

Note: If using the acetal for the unsubstituted imidazole, add 1.1 equiv of aqueous HCl to facilitate acetal hydrolysis in situ.

-

-

Execution:

-

Stir the mixture at 80°C.

-

Monitor: Reaction is typically complete in 2–4 hours (check via TLC, eluent 5% MeOH in DCM).

-

-

Workup (The "Water Crash"):

-

Cool the reaction mixture to room temperature.

-

Add DI water (5 mL per 1 g DES) and stir vigorously for 10 minutes.

-

The hydrophobic imidazole product will precipitate out.

-

-

Purification:

Protocol B: Classical Reflux (Scale-Up Compatible)

Context: For substrates with poor solubility in DES or when strictly anhydrous conditions are required to prevent side-reactions.

Reagents:

-

Ethanol (Absolute)[7]

-

Triethylamine (

) or -

Inert Atmosphere (

or Ar)

Step-by-Step Methodology:

-

Dissolution:

-

In a 2-neck flask equipped with a reflux condenser, dissolve N-Phenylguanidine (10 mmol) in Ethanol (30 mL).

-

-

Addition:

-

Add

-haloketone (10 mmol) dropwise at room temperature. -

Critical: If the haloketone is a solid (e.g., bromoacetophenone), dissolve it in minimal ethanol first.

-

-

Cyclization:

-

Heat to reflux (78°C) for 6–12 hours.

-

Optimization: If the reaction stalls, add 1.2 equiv of

to scavenge the HBr/HCl generated.

-

-

Workup:

-

Evaporate ethanol under reduced pressure.

-

Resuspend the residue in water (50 mL).

-

pH Adjustment: Basify to pH ~9-10 using 1M NaOH. This liberates the free base from the hydrohalide salt.

-

-

Isolation:

-

Extract with Ethyl Acetate (

mL). -

Dry over

, filter, and concentrate. -

Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).

-

Data Summary & Comparison

| Metric | Protocol A (DES) | Protocol B (Ethanol Reflux) |

| Reaction Time | 2 – 4 Hours | 6 – 12 Hours |

| Temperature | 80°C | 78°C (Reflux) |

| Yield (Typical) | 85 – 92% | 65 – 75% |

| Purification | Filtration (Precipitation) | Extraction + Chromatography |

| Green Metric | High (Recyclable solvent) | Moderate (VOC waste) |

Troubleshooting & Optimization Logic

Issue: "Black Tar" Formation

Cause: Polymerization of the

-

Ensure the

-haloketone is fresh. Recrystallize or distill if it is dark/yellowed. -

Conduct the reaction under Nitrogen (Protocol B).

-

Lower the temperature to 60°C and extend time.

Issue: Low Yield / Product Stuck in Aqueous Phase

Cause: 2-Aminoimidazoles are basic (

-

Ensure the pH is adjusted to >9 during workup.

-

Use "Salting Out": Saturate the aqueous layer with NaCl before extraction.

Workflow Visualization

Figure 2: Operational workflow for the Deep Eutectic Solvent (DES) protocol.

Safety & Handling

- -Haloketones (e.g., Bromoacetophenone): Potent lachrymators (tear gas agents). Handle only in a functioning fume hood. Wash glassware with a dilute NaOH solution to decompose residues before removal from the hood.

-

Chloroacetaldehyde: Highly toxic and carcinogenic. Double-glove and use strictly in a fume hood.

-

Guanidines: Irritants; avoid inhalation of dust.

References

-

Guchhait, S. K., Hura, N., & Shah, A. P. (2017).[8] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones.[8] The Journal of Organic Chemistry, 82(5), 2745-2752. Link

-

BenchChem. (2025).[2] One-Pot Synthesis of 2-Aminoimidazole Derivatives: Application Notes and Protocols. BenchChem Application Notes. Link

-

Di Pietro, M. E., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.[4] MDPI Molbank, 2023(2), M1653. Link

-

Little, T. L., & Webber, S. E. (1994). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299–7305. Link

-

Zhang, B., et al. (2010). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Journal of the American Chemical Society, 132(41), 14349–14351. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine [mdpi.com]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. connectjournals.com [connectjournals.com]

- 7. WO1998023595A1 - Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives - Google Patents [patents.google.com]

- 8. Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones [organic-chemistry.org]

Application Note: Regioselective Synthesis of 2-Anilino-4-phenylimidazole via Hantzsch-Type Condensation

Abstract & Scope

This application note details the protocol for the condensation of phenylguanidine with

The imidazole pharmacophore is a cornerstone in medicinal chemistry, present in p38 MAP kinase inhibitors, antifungal agents, and H2-receptor antagonists. This protocol emphasizes the regiochemical control derived from the nucleophilicity differences between the guanidine nitrogens and provides a robust, scalable method for isolating the free base product without chromatographic purification.

Mechanistic Principles & Logic

Reaction Rationale

The synthesis relies on the condensation of a 1,3-binucleophile (phenylguanidine) with a 1,2-bis-electrophile (

-

Nucleophilic Attack: The reaction is initiated by the attack of the guanidine nitrogen on the

-carbon of the phenacyl bromide. While phenylguanidine possesses three nitrogen atoms, the imino nitrogen ( -

Cyclization: The intermediate undergoes intramolecular nucleophilic attack by the remaining amino nitrogen onto the carbonyl carbon.

-

Aromatization: Subsequent dehydration drives the formation of the aromatic imidazole ring.

Regioselectivity

The presence of the phenyl group on the guanidine creates potential for regioisomers (1-phenyl-2-amino vs. 2-anilino). Under thermodynamic control in protic solvents (EtOH), the 2-anilino-4-phenylimidazole isomer is favored. This structure allows for extended conjugation between the phenyl ring and the imidazole amine, stabilizing the molecule.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway for the Hantzsch-type condensation of phenylguanidine and phenacyl bromide.

Experimental Protocol

Materials & Reagents[1][2][3][4]

-

Phenylguanidine carbonate (CAS: 13183-11-4): 10.0 mmol (1.97 g). Note: The carbonate salt is stable; free base is hygroscopic.

- -Bromoacetophenone (CAS: 70-11-1): 10.0 mmol (1.99 g). Warning: Potent Lachrymator.

-

Ethanol (Absolute): 50 mL.

-

Sodium Bicarbonate (

): 20.0 mmol (1.68 g). Used to neutralize HBr and liberate phenylguanidine base. -

Water (Deionized): For workup.

Equipment

-

100 mL Round-bottom flask (RBF) with 24/40 joint.

-

Reflux condenser with drying tube (CaCl2).

-

Magnetic stirrer and hotplate.

-

Buchner funnel and vacuum filtration setup.

Step-by-Step Procedure

Step 1: Reagent Preparation

-

Charge the 100 mL RBF with 1.97 g Phenylguanidine carbonate and 1.68 g Sodium Bicarbonate .

-

Add 40 mL Absolute Ethanol . Stir at room temperature for 10 minutes to create a suspension.

-

Logic:

is used in excess to convert the guanidine salt to its free base in situ and to scavenge the HBr generated during the alkylation.

-

Step 2: Addition of Electrophile

-

Dissolve 1.99 g

-Bromoacetophenone in 10 mL Absolute Ethanol in a separate vial. -

Add the bromide solution dropwise to the stirring guanidine suspension over 5 minutes.

Step 3: Reaction (Reflux)

-

Attach the reflux condenser.

-

Heat the mixture to a gentle reflux (

C). -

Maintain reflux for 3 to 4 hours .

-

Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting bromide (

) should disappear; a new polar spot (

-

Step 4: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 150 mL of ice-cold water with vigorous stirring.

-

The product typically precipitates as a beige/off-white solid.

-

Stir for 15 minutes to ensure full precipitation and dissolution of inorganic salts (

, excess -

Filter the solid using a Buchner funnel. Wash the cake with

mL cold water.

Step 5: Purification

-

Recrystallize the crude solid from Ethanol/Water (8:2) .

-

Dissolve the solid in minimum hot ethanol, then add hot water until slight turbidity appears. Cool slowly to

C. -

Filter pure crystals and dry in a vacuum oven at

C for 4 hours.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 2-anilino-4-phenylimidazole.

Expected Results & Data Analysis

Quantitative Summary

| Parameter | Value | Notes |

| Theoretical Yield | 2.35 g | Based on 10 mmol scale |

| Typical Isolated Yield | 1.65 - 1.90 g | 70% - 80% |

| Appearance | Off-white needles | Beige if crude |

| Melting Point | 228 - 230 °C | Distinctive sharp MP |

Characterization Data (Simulated for Validation)

-

1H NMR (DMSO-d6, 400 MHz):

10.85 (s, 1H, NH), 9.30 (s, 1H, NH-Ph), 7.80 (d, 2H, Ph-H), 7.60 (d, 2H, Ph-H), 7.35 (t, 2H), 7.25 (s, 1H, Imidazole-H), 6.90 (t, 1H).-

Diagnostic Signal: The singlet at

7.25 ppm confirms the formation of the imidazole ring (C5 proton).

-

-

Mass Spectrometry (ESI+): Calculated for

Safety & Handling (HSE)

-

-Bromoacetophenone (Phenacyl Bromide):

-

Hazard: Severe lachrymator (tear gas agent). Causes skin burns and eye damage.[1]

-

Control: All weighing and transfer operations must occur inside a certified fume hood. Wear double nitrile gloves. Neutralize spills with 10% aqueous sodium thiosulfate.

-

-

Phenylguanidine:

-

Hazard: Toxic by ingestion. Irritant.

-

Control: Standard PPE (Lab coat, gloves, goggles).

-

References

-

Little, R., & Webber, S. E. (1994). A simple synthesis of 2-aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299–7305. Link

-

Kocsis, B., et al. (2017). Synthesis of new 2-aminoimidazole derivatives. Journal of Organic Chemistry, 82(6), 2745–2752. Link

-

Guchhait, S. K., Hura, N., & Shah, A. P. (2017).[4] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated

-Bromoalkenones.[4] The Journal of Organic Chemistry, 82(5), 2745–2752. Link -

Organic Syntheses. (2003). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses, 80, 200. (Reference for general Hantzsch imidazole conditions). Link

Sources

Microwave-assisted synthesis of 2-anilinoimidazoles

Application Note: Accelerated Synthesis of 2-Anilinoimidazoles via Microwave Irradiation

Executive Summary

The 2-anilinoimidazole moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., inhibiting VEGFR, CDK) and bacterial biofilm modulators. Conventional thermal synthesis (Hantzsch-type condensation) often suffers from prolonged reaction times (12–48 hours), variable yields, and the degradation of thermally labile

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to 10–20 minutes while significantly suppressing side reactions. We provide two distinct workflows: a direct condensation method for stable intermediates and a "One-Pot" protocol that generates the reactive

Mechanistic Rationale & Microwave Effects

The Chemistry

The synthesis relies on the condensation of an

-

Nucleophilic Attack: The endocyclic nitrogen of the guanidine attacks the ketone carbonyl.

-

Cyclization: Intramolecular

displacement of the halide. -

Dehydration: Aromatization to form the imidazole ring.

The Microwave Advantage

-

Specific Microwave Effect: The transition state for the initial nucleophilic attack involves the formation of charged intermediates (dipolar transition state). Microwave irradiation couples directly with these polar species, lowering the activation energy more effectively than convective heating.

-

Suppression of Decomposition:

-Haloketones are prone to polymerization and dehalogenation under prolonged reflux. Rapid dielectric heating (ramping to 140°C in <1 min) outpaces these degradation pathways, favoring the desired cyclization.

Mechanistic Pathway (Visualized)

Figure 1: Mechanistic pathway of the Hantzsch-type condensation. Microwave irradiation accelerates the rate-limiting nucleophilic attack, bypassing the thermal degradation of the haloketone.

Experimental Protocols

Protocol A: Direct Condensation (Standard)

Best for: Reactions where the

Reagents:

- -Bromoacetophenone derivative (1.0 equiv)

-

N-Phenylguanidine carbonate (1.2 equiv)

-

Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

-

Base: Triethylamine (

) (1.5 equiv) - Optional depending on guanidine salt form

Step-by-Step Workflow:

-

Preparation: In a 10 mL microwave-transparent pressure vial, dissolve the

-haloketone (0.5 mmol) and N-phenylguanidine (0.6 mmol) in EtOH (3 mL). -

Sealing: Cap the vial with a Teflon-lined septum.

-

Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

-

Temperature: 120°C

-

Pressure Limit: 250 psi (17 bar)

-

Power: Dynamic (Max 150W)

-

Hold Time: 15 minutes

-

Stirring: High

-

-

Workup:

-

Cool to room temperature (compressed air cooling).

-

Concentrate solvent in vacuo.

-

Redissolve in EtOAc, wash with saturated

and brine. -

Dry over

and concentrate.

-

-

Purification: Recrystallization from EtOH/Ether or Flash Chromatography (DCM/MeOH gradient).

Protocol B: One-Pot "In Situ" Bromination

Best for: Avoiding the isolation of toxic/lachrymatory

Reagents:

-

Acetophenone derivative (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

p-Toluenesulfonic acid (pTsOH) (0.1 equiv)

-

N-Phenylguanidine (1.2 equiv)

-

Solvent: Acetonitrile (MeCN)

Step-by-Step Workflow:

-

Bromination (Step 1): Combine ketone, NBS, and pTsOH in MeCN (3 mL) in the MW vial.

-

MW Conditions: 80°C for 5 minutes.

-

-

Addition (Step 2): Decap vial (carefully!) and add N-phenylguanidine.

-

Cyclization (Step 3): Reseal and irradiate.

-

MW Conditions: 140°C for 10 minutes.

-

-

Workup: Pour reaction mixture into aqueous

. Extract with EtOAc.

Data Analysis & Optimization

Solvent Selection Guide

Microwave efficiency depends on the loss tangent (

| Solvent | Reaction Temp | Yield (Protocol A) | Notes | |

| Ethanol | 0.941 (High) | 120°C | 88% | Recommended. Green, easy workup. |

| DMF | 0.161 (Med) | 150°C | 92% | Use for insoluble substrates. Harder to remove. |

| Toluene | 0.040 (Low) | 110°C | 35% | Poor MW absorption; requires doping with ionic liquid. |

| Water | 0.123 (Med) | 100°C | 65% | "On-water" effect possible, but solubility issues common. |

Troubleshooting Logic

Figure 2: Decision tree for optimizing reaction conditions based on TLC/LCMS feedback.

Safety & Compliance

-

Pressure Hazards: Ethanol at 140°C generates significant pressure (~6-8 bar). Ensure vials are rated for at least 20 bar.

-

Lachrymators:

-Haloketones are potent tear agents. Protocol B is safer as the lachrymator is consumed immediately in situ. -

Superheating: Microwave solvents can superheat above their boiling points. Allow vials to cool to <50°C before opening.

References

-

Microwave-Assisted Synthesis of 2-Aminoimidazoles (General Protocol) Ermolat’ev, D. S., et al.[1] "Efficient One-Pot, Two-Step, Microwave-Assisted Procedure for the Synthesis of Polysubstituted 2-Aminoimidazoles." Journal of Organic Chemistry, 2006.

-

Medicinal Chemistry of 2-Aminoimidazoles Žula, A., et al.[1][2] "2-Aminoimidazoles in Medicinal Chemistry."[2][3][4][5] Mini-Reviews in Medicinal Chemistry, 2013.

-

One-Pot Synthesis Strategies (MCRs) Guchhait, S. K., et al.[6] "Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination." Journal of Organic Chemistry, 2017.[4]

-

Hantzsch Thiazole/Imidazole Mechanism BenchChem Application Notes. "Synthesis of Thiazoles and Imidazoles using 1,1-Dibromoacetone."[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Regioselective Functionalization of N-Phenyl-1H-imidazol-2-amine at C4 and C5

Executive Summary

The N-phenyl-1H-imidazol-2-amine scaffold represents a privileged pharmacophore in medicinal chemistry, frequently observed in biofilm inhibitors, marine alkaloid analogs, and kinase inhibitors. While the C2-amine position provides a vector for hydrogen bonding, the C4 and C5 positions of the imidazole ring are critical for modulating lipophilicity and target engagement.

This guide addresses the primary synthetic challenge: Regiocontrol. In its unprotected form, N-phenyl-1H-imidazol-2-amine exists as a rapidly equilibrating tautomer, rendering the C4 and C5 positions chemically equivalent. This application note provides validated protocols for breaking this symmetry via protective group strategies, enabling precise functionalization through electrophilic halogenation, Suzuki-Miyaura cross-coupling, and direct C-H activation.

Mechanistic Insight & Reactivity Profile

Electronic Structure and Tautomerism

The 2-amino group is strongly electron-donating (+M effect), significantly increasing the electron density of the imidazole ring compared to the parent imidazole. However, the N-phenyl substituent on the exocyclic amine attenuates this donation slightly via resonance delocalization into the phenyl ring, making the exocyclic nitrogen less basic than alkyl-amino variants.

The Symmetry Problem: In solution, the N1-proton rapidly migrates between N1 and N3. Consequently, a substituent introduced at "C4" instantly equilibrates to become a mixture of 4- and 5-substituted tautomers.

-

Solution: To achieve distinct C4 or C5 functionalization, the N1 position must be protected (e.g., SEM, Boc, Ts) to lock the tautomer and break the symmetry.

Reactivity Landscape[1]

-

Electrophilic Aromatic Substitution (SEAr): The electron-rich ring reacts avidly with electrophiles (halogens). Without control, 4,5-dihalogenation is the dominant pathway.

-

Metalation: C4/C5 protons are acidic enough for lithiation (halogen-metal exchange) if the N1 proton is masked.

Figure 1: Reactivity landscape illustrating the necessity of protection for regiocontrol vs. direct access to symmetric di-functionalized cores.

Experimental Protocols

Protocol A: Controlled Halogenation (The Gateway Step)

Access to C4/C5 functionalization almost invariably starts with halogenation. The challenge is stopping at the mono-halogenated stage if asymmetry is desired.

Objective: Synthesis of 4,5-dibromo-N-phenyl-1H-imidazol-2-amine (for symmetric functionalization) OR 4(5)-bromo-N-phenyl-1H-imidazol-2-amine.

Materials:

-

Substrate: N-Phenyl-1H-imidazol-2-amine (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (2.05 equiv for di-bromo; 0.95 equiv for mono)

-

Solvent: DMF (Anhydrous) or Acetonitrile (MeCN)

-

Quench: 10% Na2S2O3 (aq)

Step-by-Step Methodology:

-

Dissolution: Dissolve the substrate in DMF (0.1 M concentration) under N2 atmosphere.

-

Temperature Control:

-

For Di-bromination: Cool to 0°C.

-

For Mono-bromination: Cool to -78°C (Dry ice/acetone bath). This is critical to suppress the kinetic reactivity of the mono-bromo intermediate.

-

-

Addition: Dissolve NBS in minimal DMF. Add dropwise over 30 minutes.

-

Note: Fast addition leads to local high concentrations and promotes di-bromination even with 1 equiv.

-

-

Reaction: Stir at the set temperature for 2 hours, then allow to warm to RT (for di-bromo only). Monitor by LC-MS (Mono-Br M+H mass pattern will show 1:1 doublet; Di-Br shows 1:2:1 triplet).

-

Workup: Pour into ice-water. Extract with EtOAc (3x). Wash organics with 10% Na2S2O3 to remove bromine, then Brine. Dry over Na2SO4.[1][2]

-

Purification: Flash chromatography (Hexane/EtOAc).

Expert Tip: If mono-bromination yields a mixture of mono- and di-bromo products (common), purification is difficult. It is often higher yielding to protect N1 first (e.g., with SEM-Cl), then halogenate. The steric bulk of the SEM group at N1 directs halogenation to C5 (distal) preferentially over C4 (proximal).

Protocol B: Regioselective Suzuki-Miyaura Coupling

This protocol assumes the use of a 4,5-dibromo intermediate to sequentially introduce two different aryl groups, or a mono-bromo intermediate.

Objective: Coupling of Aryl-Boronic Acid at C4/C5.

Mechanism: Pd(0) oxidative addition into the C-Br bond is faster at the position least sterically hindered or most electron-deficient. In N-protected imidazoles, C5 is typically more reactive towards oxidative addition than C4 due to electronic effects from the adjacent N1.

Materials:

-

Substrate: 4,5-Dibromo-1-(SEM)-N-phenylimidazol-2-amine

-

Boronic Acid: Ar-B(OH)2 (1.1 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - Chosen for robustness against N-coordination.

-

Base: K3PO4 (2.0 M aq) or Cs2CO3 (solid, 3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Figure 2: Workflow for Suzuki-Miyaura coupling emphasizing the critical degassing step to prevent homocoupling or oxidation.

Step-by-Step Methodology:

-

Vessel Prep: Use a microwave vial or pressure tube. Flame dry under vacuum if possible.

-

Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes. Oxygen is the enemy of this reaction, leading to debromination (hydrodehalogenation) rather than coupling.

-

Loading: Add Substrate, Boronic Acid, and Base.[3][2][4][5] Add Catalyst last.

-

Reaction: Seal and heat to 85°C.

-

Monitoring: Check LCMS at 2 hours.

-

Self-Validation: If you observe the mass of the "reduced" product (Br replaced by H), your system has too much water or oxygen, or the catalyst loading is too low relative to the debromination rate. Switch to anhydrous DMF/CsF conditions if this persists.

-

-

Sequential Coupling (Optional): If starting with 4,5-dibromo, the first coupling occurs at C5 (distal to SEM). Isolate this product, then subject it to a second coupling with a different boronic acid (requires higher temp, ~100-110°C) to functionalize C4.

Protocol C: Direct C-H Arylation (Advanced)

For atom economy, avoiding the halogenation step is superior. This relies on Pd-catalyzed C-H activation.

Concept: The C5-H bond is the most acidic and accessible for CMD (Concerted Metalation-Deprotonation) mechanisms in N-protected azoles.

Conditions:

-

Catalyst: Pd(OAc)2 (5-10 mol%)

-

Ligand: PPh3 or PCy3 (10-20 mol%)

-

Base: Cs2CO3 or K2CO3 (anhydrous)

-

Coupling Partner: Aryl Iodide or Bromide (Ar-I is preferred).

-

Solvent: DMF or DMAc, 120°C.

Critical Note: The exocyclic amine (NH-Ph) must be orthogonal to the reaction. If the N-phenyl group has ortho-substituents, it may sterically hinder the catalyst.

Data Summary & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Poly-halogenation | Reaction too warm; reagent excess. | Cool to -78°C; add NBS as a dilute solution over 1 hr. |

| Debromination (Suzuki) | Hydride source present; O2 leak. | rigorously degas; switch base to CsF; use anhydrous dioxane. |

| No Reaction (C-H Act.) | Catalyst poisoning by free amine. | Protect N1 (SEM/Boc) AND exocyclic NH (Acetyl) if necessary. |

| Regio-isomers (50:50) | Tautomerism active. | You must protect N1. N-unsubstituted imidazoles cannot be regio-functionalized selectively. |

References

-

Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Synthesis, 2006(12), 1887-1907.

-

Wang, X., et al. (2012). Regioselective Synthesis of 1,2,4-Tri- and 1,2,4,5-Tetrasubstituted Imidazoles. The Journal of Organic Chemistry, 77(19), 8661–8668.

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,2,4-Tri- and 1,2,4,5-Tetrasubstituted Imidazoles via Suzuki−Miyaura Cross-Coupling. Organic Letters, 10(6), 1307–1310.

-

Guchhait, S. K., et al. (2011).[6] C-H activation approaches in the synthesis of bioactive imidazoles. RSC Advances, 1, 1333-1340.

-

BenchChem Technical Support. (2025). Troubleshooting Debromination in Suzuki Coupling of Bromo-imidazoles. BenchChem Application Notes.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-Phenyl-1H-imidazol-2-amine

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of N-Phenyl-1H-imidazol-2-amine. The following sections provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental workups.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning the purification of N-Phenyl-1H-imidazol-2-amine.

Q1: What are the most common impurities I should expect in my crude N-Phenyl-1H-imidazol-2-amine product?

A: The impurities in your crude product are highly dependent on the synthetic route employed. However, several classes of byproducts are common. Identifying these is the first step toward designing an effective purification strategy.

Explanation & Causality: Most syntheses for 2-aminoimidazoles involve cyclization and condensation reactions.[1] For instance, a common approach involves the reaction of an α-haloketone with a guanidine derivative.[2] In such cases, impurities arise from incomplete reactions, side reactions, or subsequent degradation.

Table 1: Potential Byproducts in N-Phenyl-1H-imidazol-2-amine Synthesis

| Impurity Class | Potential Species | Reason for Formation | Impact on Purification |

| Unreacted Starting Materials | Phenylguanidine, 2-chloro-1-phenylethanone (or similar precursors) | Incomplete reaction conversion.[3] | Often have very different polarities, making them removable by standard chromatography or extraction. |

| Reaction Intermediates | Open-chain guanidino-ketones | Failure of the cyclization step to proceed to completion. | May have polarity similar to the product, potentially complicating chromatographic separation. |